molecular formula C16H18FN3O2 B2374717 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1645453-02-6

2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2374717
CAS No.: 1645453-02-6
M. Wt: 303.337
InChI Key: GANSZBIAFDDQIW-UHFFFAOYSA-N
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Description

2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound. It is characterized by the presence of an acetyl group, a fluoroaniline moiety, a cyano group, and a cyclopropylethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the fluoroaniline intermediate: This could involve the nitration of a fluorobenzene derivative followed by reduction to form the fluoroaniline.

    Acetylation: The fluoroaniline intermediate is then acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions.

    Formation of the cyano-cyclopropylethyl group: This step might involve the reaction of a suitable precursor with cyanogen bromide and a cyclopropyl derivative.

    Coupling reaction: The final step involves coupling the acetylated fluoroaniline with the cyano-cyclopropylethyl group under appropriate conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.

    Industry: Use in the production of pharmaceuticals or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Interact with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulate signaling pathways: Influencing cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Acetyl-5-chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-(2-Acetyl-5-bromoanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluoro group in 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide may confer unique properties such as increased metabolic stability or altered biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-(2-acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-10(21)13-6-5-12(17)7-14(13)19-8-15(22)20-16(2,9-18)11-3-4-11/h5-7,11,19H,3-4,8H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANSZBIAFDDQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)NCC(=O)NC(C)(C#N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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